molecular formula C17H22N4O2S B2443030 N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine CAS No. 338967-54-7

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No.: B2443030
CAS No.: 338967-54-7
M. Wt: 346.45
InChI Key: ODOKZPGUEWYSFN-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methylsulfonylmethyl group, and pyridinyl and pyrimidinamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine typically involves multi-step organic synthesis. One common approach is to start with the cyclohexylamine, which undergoes a series of reactions including sulfonylation, pyridine ring formation, and pyrimidine ring formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrogenated pyridine or pyrimidine derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine
  • N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
  • N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-5-pyrimidinamine

Uniqueness

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclohexyl-6-(methylsulfonylmethyl)-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-24(22,23)12-15-10-16(19-14-7-3-2-4-8-14)21-17(20-15)13-6-5-9-18-11-13/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOKZPGUEWYSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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